(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 355381-83-8
VCID: VC2163011
InChI: InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC
Molecular Formula: C17H20FNO2
Molecular Weight: 289.34 g/mol

(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

CAS No.: 355381-83-8

Cat. No.: VC2163011

Molecular Formula: C17H20FNO2

Molecular Weight: 289.34 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine - 355381-83-8

Specification

CAS No. 355381-83-8
Molecular Formula C17H20FNO2
Molecular Weight 289.34 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Standard InChI InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Standard InChI Key AZNZUVZVQAEQJI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC
Canonical SMILES COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC

Introduction

Chemical Structure and Properties

(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a substituted phenethylamine compound featuring a central ethylamine structure with two key moieties: a 4-fluorophenyl group and a 3,4-dimethoxybenzyl substituent. The compound is identified by CAS number 355381-83-8 and has the molecular formula C17H20FNO2 with a molecular weight of 289.34 g/mol .

The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity. The methoxy groups on the benzyl ring affect the compound's electronic properties and steric hindrance, potentially impacting its interaction with biological targets .

The chemical structure can be represented by the following InChI identifier:
InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3

Physical and Chemical Properties

PropertyValue
Molecular FormulaC17H20FNO2
Molecular Weight289.34 g/mol
CAS Number355381-83-8
Standard PurityMinimum 95%
Physical StateSolid (inferred)

Nomenclature and Identification

IUPAC and Systematic Names

The compound is formally recognized by several systematic names:

  • N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine (IUPAC)

  • Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-4-fluoro-

Common Synonyms

The compound is also known by several synonyms in chemical databases and commercial sources:

  • (3,4-Dimethoxy-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine

  • [(3,4-dimethoxyphenyl)methyl][2-(4-fluorophenyl)ethyl]amine

  • N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine

Database Identifiers

For research and reference purposes, the compound is catalogued with several identifiers:

  • PubChem CID: 2063774

  • DSSTox Substance ID: DTXSID40366339

  • Wikidata: Q82151501

Structural Relationships

Chemical Classification

(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine belongs to the broader phenethylamine class of compounds. This class includes numerous neuroactive substances, many with significant pharmacological properties .

Related Compounds

The compound shares structural similarities with 3,4-Dimethoxyphenethylamine (DMPEA), also known as O,O-dimethyldopamine. DMPEA is an analogue of the human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Other related compounds include:

  • Mescaline (3,4,5-trimethoxyphenethylamine)

  • 3,4-Dimethoxyamphetamine (3,4-DMA)

The compound under investigation can be viewed as a hybrid structure combining elements of DMPEA with a 4-fluorophenyl moiety via a secondary amine linkage.

Pharmacological Profile

While specific pharmacological data for (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is limited in the search results, its structural features suggest potential biological activities.

Structure-Activity Relationships

The compound contains several pharmacophoric elements:

  • The 3,4-dimethoxy pattern on one aromatic ring, which is found in numerous neuroactive compounds

  • The fluorine substituent on the phenyl ring, which can enhance lipophilicity and metabolic stability

  • The secondary amine linkage, providing potential hydrogen bonding capabilities

Related Compound Activities

The related compound DMPEA:

  • Shows weak affinity for serotonin receptors

  • Induces the head-twitch response in rodents (a behavioral proxy for serotonergic effects)

  • Possesses some activity as a monoamine oxidase inhibitor

Research Applications

Pharmaceutical Research

The compound may serve as:

  • A chemical probe for studying neurotransmitter systems

  • A scaffold for medicinal chemistry exploration

  • A reference compound for analytical method development

QuantityPrice (EUR)PurityEstimated Delivery
250 mg333.00 €Min. 95%June 3, 2025
500 mg463.00 €Min. 95%June 3, 2025
1 g669.00 €Min. 95%June 3, 2025

Analytical Characterization

Chromatographic Analysis

For purity determination and analytical characterization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would typically be employed. These methods would be essential for verifying the minimum 95% purity specification mentioned in commercial sources .

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